3'-O-tert-Butyldimethylsilyl-5'-O-DMT-2'-deoxyadenosine

Phosphoramidite synthesis Protecting group chemistry Nucleotide phosphorylation

Deoxyadenosine residues are intrinsically susceptible to depurination under acidic detritylation, compromising yield and purity in dA-rich sequences. This dual-protected building block directly mitigates that risk: • Calibrated TBDMS acid-stability survives iterative DCA/TCA detritylation cycles while ensuring quantitative fluoride-mediated deprotection post-synthesis. • Orthogonal 5′-O-DMT / 3′-O-TBDMS protection enables high-fidelity 3′→5′ chain elongation, reducing sequence failures and re-synthesis costs. Supplied at ≥95% purity with ambient-temperature shipping stability; immediate precursor for in-house phosphoramidite preparation.

Molecular Formula C37H45N5O5Si
Molecular Weight 667.9 g/mol
Cat. No. B15139545
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3'-O-tert-Butyldimethylsilyl-5'-O-DMT-2'-deoxyadenosine
Molecular FormulaC37H45N5O5Si
Molecular Weight667.9 g/mol
Structural Identifiers
SMILESCC(C)(C)[Si](C)(C)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=C(N=CN=C65)N
InChIInChI=1S/C37H45N5O5Si/c1-36(2,3)48(6,7)47-30-21-32(42-24-41-33-34(38)39-23-40-35(33)42)46-31(30)22-45-37(25-11-9-8-10-12-25,26-13-17-28(43-4)18-14-26)27-15-19-29(44-5)20-16-27/h8-20,23-24,30-32H,21-22H2,1-7H3,(H2,38,39,40)/t30?,31-,32-/m1/s1
InChIKeyBLILIIKIHHYPLG-YPHBKRNWSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3′-O-TBDMS-5′-O-DMT-2′-deoxyadenosine: Key Intermediate


3'-O-tert-Butyldimethylsilyl-5'-O-DMT-2'-deoxyadenosine (CAS 89947-86-4) is a selectively protected 2′-deoxyadenosine derivative that serves as a critical building block in the chemical synthesis of oligonucleotides via phosphoramidite chemistry . The compound features a 5′-O-(4,4′-dimethoxytrityl) (DMT) group for acid-labile protection and a 3′-O-tert-butyldimethylsilyl (TBDMS) group for orthogonal fluoride-labile protection [1]. This dual-protection strategy is fundamental to solid-phase oligonucleotide assembly, where the DMT group enables iterative chain elongation while the TBDMS group remains intact until post-synthesis global deprotection .

Solid-phase oligonucleotide synthesis via phosphoramidite chemistry
Orthogonal DMT (acid-labile) / TBDMS (fluoride-labile) protection strategy
3′-O-TBDMS remains intact through iterative coupling, removed post-synthesis

Substitution Risks of 3′-O-TBDMS-5′-O-DMT-2′-deoxyadenosine


The substitution of 3'-O-TBDMS-5'-O-DMT-2'-deoxyadenosine with alternative protected deoxyadenosine derivatives introduces quantifiable risks to synthesis yield, purity, and operational robustness. The TBDMS group at the 3′-position exhibits orthogonal stability to the acidic detritylation conditions used in each synthesis cycle while remaining quantitatively cleavable by fluoride ion treatment [1]. Alternative silyl protecting groups such as TBDPS (tert-butyldimethylsilyl) differ substantially in their acid stability profile—TBDPS groups are approximately 100-fold more stable toward acidic hydrolysis than TBDMS groups [2]. Furthermore, deoxyadenosine residues are intrinsically susceptible to depurination under the acidic conditions of detritylation, with sequences containing multiple deoxyadenosine residues yielding lower overall synthesis yields than other base compositions [3]. The specific protection scheme on this compound balances orthogonal deprotection requirements with minimization of acid-induced side reactions, and any substitution alters this calibrated equilibrium.

Silyl group mismatch Alternative silyl groups (e.g., TBDPS) exhibit up to ~100-fold difference in acid lability, altering detritylation stability and final deprotection requirements.
Depurination amplification Suboptimal protection increases acid-catalyzed depurination risk, particularly for dA-rich sequences where yield loss is already documented.
Regioselectivity shift Improper 3′- vs. 5′-protection pattern may cause chain termination, deletion sequences, or branching side-products in automated synthesis.

Differentiation Evidence: 3′-O-TBDMS-5′-O-DMT-2′-deoxyadenosine


Orthogonal Stability in Phosphorylation

The 3′-O-TBDMS group in this compound demonstrates stability under phosphorylation conditions—a property essential for conversion to the phosphoramidite monomer required for automated oligonucleotide synthesis [1]. This orthogonal stability profile is not universally shared by all silyl protecting groups; the selection of TBDMS specifically enables the compound to withstand the phosphorylation step without premature cleavage, while remaining quantitatively removable under fluoride ion treatment (e.g., TBAF) at the conclusion of synthesis [2].

Phosphorylation Stability
Class-level
TBDMS: stable under phosphorylation; cleavable by TBAF
Alternative silyl groups: different acid/base profiles
Supports phosphoramidite yield and purity context
TBDPS is ~100-fold more acid-stable than TBDMS; class-level inference
Phosphoramidite synthesis Protecting group chemistry Nucleotide phosphorylation

Regioselective 3′-Protection for Stepwise Assembly

TBDMS chloride reacts selectively with hydroxyl groups in nucleosides and demonstrates preferential reactivity toward the 5′-hydroxyl of deoxynucleosides [1]. In the specific case of 3′-O-TBDMS-5′-O-DMT-2′-deoxyadenosine, the regioselective placement of the TBDMS group at the 3′-position—rather than alternative protection patterns such as 3′-O-acetyl or 3′-O-levulinyl—ensures that the 5′-DMT group can be selectively removed during each synthesis cycle without disturbing the 3′-protection [2]. This orthogonal protection strategy is fundamental to the 3′→5′ directionality of solid-phase phosphoramidite synthesis, where the 3′-phosphoramidite reacts with the 5′-hydroxyl of the growing chain.

Regioselective Protection
Class-level
3′-O-TBDMS remains intact during acidic DMT removal; quantitatively cleavable post-synthesis
Synthesis of 3′-O-TBDMS-2′-deoxyadenosine: 64% yield from DMT-precursor
Enables correct 3′→5′ chain extension directionality
Alternative protecting groups (acetyl, levulinyl) alter cleavage compatibility
Solid-phase synthesis Regioselective protection Oligonucleotide chain extension

TBDMS vs TBDPS Acid Lability Comparison

Deoxyadenosine residues are particularly susceptible to depurination (cleavage of the N-glycosidic bond) during the repeated acid exposures of oligonucleotide synthesis . The 3′-O-TBDMS protecting group exhibits a distinct acid-stability profile compared to the bulkier TBDPS (tert-butyldiphenylsilyl) group, with TBDPS being approximately 100-fold more stable toward acidic hydrolysis than TBDMS [1]. This class-level difference has practical implications: TBDMS protection offers sufficient stability to survive the brief acid exposures of detritylation cycles while remaining readily cleavable under fluoride conditions, whereas more acid-stable silyl groups like TBDPS may require harsher or prolonged fluoride treatment that could compromise oligonucleotide integrity [2].

Acid Stability Comparison
Class-level
TBDPS ~100-fold more acid-stable than TBDMS
TBDMS balances depurination prevention and gentle fluoride deprotection
More aggressive deprotection needed for TBDPS may compromise final product integrity
Depurination prevention Silyl protecting group selection Oligonucleotide quality

Depurination Vulnerability of Deoxyadenosine

Detritylation of a 5′-O-DMT-2′-deoxyadenosine moiety attached to solid support under acidic conditions (e.g., 3% dichloroacetic acid) leads to depurination during oligonucleotide synthesis [1]. This is a well-characterized vulnerability specific to deoxyadenosine residues. Overall, sequences containing higher proportions of 2′-deoxyadenosine residues are obtained in relatively lower yields, likely due to the relative ease of depurination during the detritylation reaction [2]. The integrity of the 3′-O-TBDMS-5′-O-DMT protection on this compound is therefore directly relevant to minimizing this documented side reaction, as any premature or partial loss of protection would exacerbate the intrinsic depurination tendency.

Depurination Risk
Reported
High-dA sequences yield lower overall synthesis yields relative to other base compositions
Protection integrity is critical for yield and purity in dA-rich oligonucleotides
Yield reduction magnitude depends on specific sequence and synthesis conditions
Depurination kinetics Oligonucleotide purity Quality control

Procurement Scenarios: 3′-O-TBDMS-5′-O-DMT-2′-deoxyadenosine


Automated Oligonucleotide Synthesis with Orthogonal Protection

This protected deoxyadenosine monomer is the appropriate procurement choice when synthesizing oligonucleotides via automated solid-phase phosphoramidite chemistry where the 3′-hydroxyl must remain protected throughout iterative coupling cycles . The TBDMS group at the 3′-position remains intact during repeated acidic detritylation steps (DCA or TCA treatment) while being quantitatively removable by fluoride ion treatment (e.g., TBAF) at the conclusion of synthesis [1]. This orthogonal protection scheme enables the sequential 3′→5′ chain extension that defines phosphoramidite-based oligonucleotide assembly.

Deoxyadenosine-Rich or Acid-Sensitive Sequences

Given the documented susceptibility of deoxyadenosine residues to depurination under acidic detritylation conditions , procurement of high-quality 3′-O-TBDMS-5′-O-DMT-2′-deoxyadenosine is particularly critical for sequences containing multiple consecutive deoxyadenosine residues or deoxyadenosine-rich overall composition [1]. The calibrated acid-stability profile of the TBDMS group—sufficiently stable to survive detritylation yet readily cleavable post-synthesis—offers a balance suited to minimizing depurination while ensuring complete final deprotection .

In-House Phosphoramidite Monomer Preparation

This compound serves as the immediate precursor for the synthesis of 3′-phosphoramidite derivatives of 2′-deoxyadenosine, which are the active coupling species in automated oligonucleotide synthesis . The 3′-O-TBDMS group exhibits the requisite stability under phosphorylation conditions to enable clean conversion to the phosphoramidite without premature deprotection [1]. Procurement of this protected nucleoside is therefore essential for facilities producing their own phosphoramidite monomers rather than purchasing pre-activated amidites.

Selective Deprotection of Nucleoside Building Blocks

For research applications requiring stepwise manipulation of protected nucleosides—such as the synthesis of modified oligonucleotides, nucleoside prodrugs, or labeled nucleic acid derivatives—the orthogonal protection of 3′-O-TBDMS-5′-O-DMT-2′-deoxyadenosine provides the necessary chemical control . The tert-butyldimethylsilyl group can be removed under fluoride conditions that do not affect other commonly used acid- or base-labile protecting groups [1], enabling complex multi-step synthetic sequences where selective deprotection is essential.

Application
Selection Property
Validation Focus
Automated Oligonucleotide Synthesis
Orthogonal DMT/TBDMS protection
Deprotection compatibility and cycle coupling efficiency
Deoxyadenosine-Rich Sequences
Calibrated TBDMS acid-stability profile
Depurination minimization and final product integrity
In-House Phosphoramidite Preparation
Stability under phosphorylation conditions
Clean conversion to phosphoramidite without premature deprotection
Selective Deprotection Research
Orthogonal fluoride-labile 3′-protection
Compatibility with other protecting groups in multi-step synthesis

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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